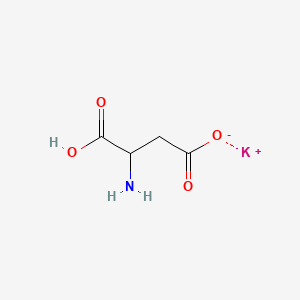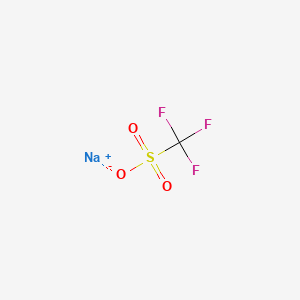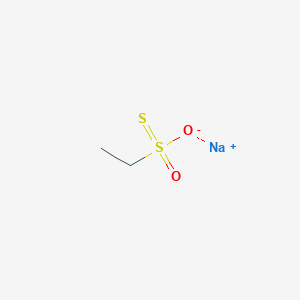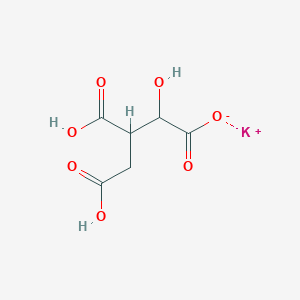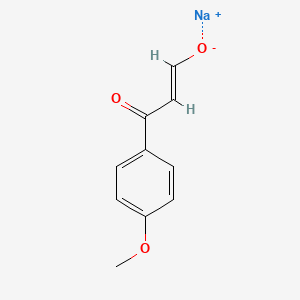
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is an organic compound that belongs to the class of enolates It is characterized by the presence of a methoxyphenyl group attached to a prop-1-en-1-olate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate typically involves the Claisen condensation reaction. This reaction is carried out by reacting 4-methoxybenzaldehyde with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate β-keto ester, which is subsequently deprotonated to form the enolate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.
Substitution: The enolate can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-methoxybenzoic acid.
Reduction: 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets. The enolate moiety can act as a nucleophile, participating in various biochemical reactions. The methoxyphenyl group enhances the compound’s stability and reactivity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling pathways.
類似化合物との比較
4-Methoxyphenylacetic acid: Similar structure but lacks the enolate moiety.
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.
4-Methoxybenzaldehyde: Precursor in the synthesis of the target compound.
Uniqueness: sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of both the methoxyphenyl group and the enolate moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C10H9NaO3 |
|---|---|
分子量 |
200.17 g/mol |
IUPAC名 |
sodium;(E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-4-2-8(3-5-9)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1/b7-6+; |
InChIキー |
AJAWGILZNCPOSS-UHDJGPCESA-M |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



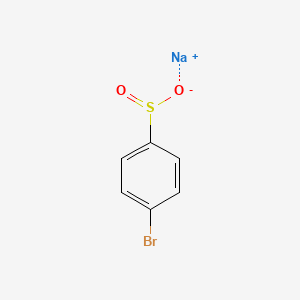
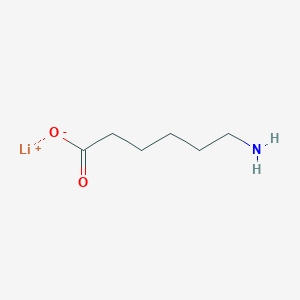

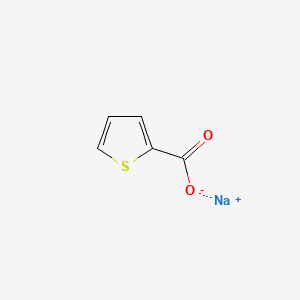

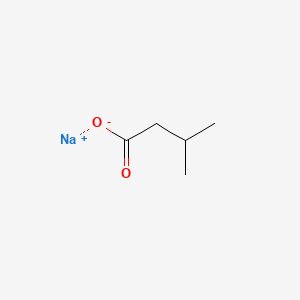
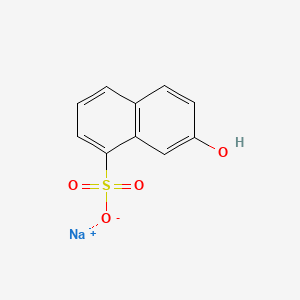
![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)
